molecular formula C9H11ClF3NO B1458880 2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride CAS No. 1384428-95-8

2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride

Cat. No. B1458880
CAS RN: 1384428-95-8
M. Wt: 241.64 g/mol
InChI Key: HUWYSALZHVLDSX-UHFFFAOYSA-N
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Description

2-[2-(Trifluoromethoxy)phenyl]ethan-1-amine hydrochloride is a chemical compound that has gained significant attention in scientific research. It is commonly referred to as TFEA and is a white crystalline powder that is soluble in water. TFEA has been used in various studies due to its unique properties and potential applications in the field of biochemistry.

Scientific Research Applications

Novel Amination Methods

Researchers have developed a conceptually new amination method of alcohols using α-hydroxy esters as substrates, demonstrating the compound's role in activating hydroxyl groups for creating highly reactive intermediates. This method facilitates the introduction of amino functionality through nucleophilic substitution, showcasing the compound's utility in synthesizing complex amines (Gasparik, Dalla, & Decroix, 2002).

Chiral Compound Synthesis and Stereochemistry

The study of chiral thiophosphoric acids and their derivatives, specifically focusing on the stereochemistry of alkaline hydrolysis, underscores the importance of such compounds in understanding reaction mechanisms and developing stereoselective syntheses. These findings contribute to the broader field of chiral chemistry and its applications in drug development and synthesis (Chuchi & Guiping, 1987).

Advancements in Ligand Design

The creation of highly flexible chelating ligands for group 13 metals, involving the synthesis of hexadentate (N3O3) tripodal amine phenol ligand complexes, showcases the compound's role in advancing ligand design. This research contributes to the development of more effective and selective catalysts in chemical reactions (Liu et al., 1993).

Fluorinated Polyimides

A novel trifluoromethyl-substituted bis(ether amine) monomer has been synthesized, leading to a series of novel fluorinated polyimides. These materials are noted for their high solubility in organic solvents, transparency, and low dielectric constants, demonstrating the compound's utility in creating advanced materials with potential applications in electronics and photonics (Chung, Tzu, & Hsiao, 2006).

Catalysis and Amidation Reactions

Research into the catalytic properties of 2,4-bis(trifluoromethyl)phenylboronic acid for dehydrative amidation between carboxylic acids and amines reveals the compound's significant role in enhancing reaction efficiency. This work contributes to the optimization of peptide synthesis techniques, highlighting the potential for more efficient and environmentally friendly synthetic methodologies (Wang, Lu, & Ishihara, 2018).

properties

IUPAC Name

2-[2-(trifluoromethoxy)phenyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO.ClH/c10-9(11,12)14-8-4-2-1-3-7(8)5-6-13;/h1-4H,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUWYSALZHVLDSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCN)OC(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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